REACTION_SMILES
|
[Br-:10].[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5]([I:8])[cH:6][cH:7]1.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[s:11]1[c:12]([Zn+:16])[cH:13][cH:14][cH:15]1>>[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5](-[c:12]2[s:11][cH:15][cH:14][cH:13]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(Br)ccc1I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
[Zn+]c1cccs1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+]c1cccs1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(Br)ccc1-c1cccs1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |